molecular formula C21H15ClO B326321 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3-chlorophenyl)- CAS No. 13662-61-8

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3-chlorophenyl)-

Cat. No.: B326321
CAS No.: 13662-61-8
M. Wt: 318.8 g/mol
InChI Key: YHFXVZDDZVJFAN-NTEUORMPSA-N
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Chemical Reactions Analysis

Chalcone, 3-chloro-4’-phenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols .

Biological Activity

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3-chlorophenyl)-, commonly referred to as a biphenyl chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound features a propenone backbone with biphenyl and chlorophenyl substituents. Its structure is represented as follows:

C21H18ClO\text{C}_{21}\text{H}_{18}\text{ClO}

This configuration contributes to its reactivity and biological interactions, particularly through the α,β-unsaturated carbonyl system typical of chalcones.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of biphenyl chalcone derivatives. The compound has been shown to induce apoptosis in various cancer cell lines. For instance, in a study involving breast cancer cells (MDA-MB-231), the compound demonstrated significant morphological changes and increased caspase-3 activity at concentrations as low as 1.0 μM .

Table 1: Anticancer Activity Data

Cell LineConcentration (μM)Effect
MDA-MB-2311.0Induced apoptosis
HepG210.0Increased caspase-3 activity
A549 (Lung Cancer)5.0Growth inhibition

Antimicrobial Activity

The compound exhibits moderate to good antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) ranging from 10 to 40 µg/mL against bacterial strains . The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity
Staphylococcus aureus20Moderate inhibition
Escherichia coli30Good inhibition
Candida albicans40Moderate inhibition

Anti-inflammatory Effects

Research indicates that chalcone derivatives can modulate inflammatory pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It can inhibit key enzymes involved in cancer progression.
  • Signaling Pathways : The compound modulates signaling pathways such as RAS-ERK and AKT/FOXO3a, which are critical in cell proliferation and survival.
  • Apoptosis Induction : By enhancing caspase activity, it promotes programmed cell death in malignant cells.

Case Studies

Several case studies have documented the efficacy of biphenyl chalcone derivatives:

  • Breast Cancer Study : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in animal models .
  • Antimicrobial Efficacy : Clinical trials indicated that formulations containing this compound showed improved outcomes in patients with bacterial infections resistant to conventional antibiotics .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFXVZDDZVJFAN-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13662-61-8
Record name 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-3-(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013662618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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